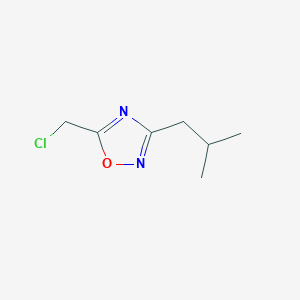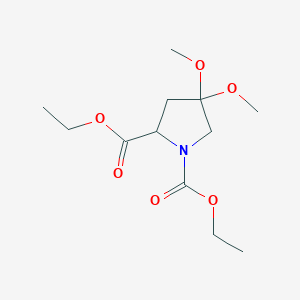
1-tert-Butyl 4-ethyl 4-hydroxypiperidine-1,4-dicarboxylate
Übersicht
Beschreibung
“1-tert-Butyl 4-ethyl 4-hydroxypiperidine-1,4-dicarboxylate” is a chemical compound with the linear formula C13H23NO5 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of sodium hydride in N,N-dimethyl-formamide at 20℃ for 14 hours under an inert atmosphere . Another method involves the use of n-butyllithium and diisopropylamine in tetrahydrofuran and hexane at temperatures ranging from -65 to -20℃ for 1 hour under an inert atmosphere .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C13H23NO5 . The InChI Code is 1S/C13H21NO5/c1-5-18-11(16)9-6-7-14(8-10(9)15)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of sodium hydride with the compound in N,N-dimethyl-formamide, followed by the reaction with iodomethane . The compound can also react with n-butyllithium and diisopropylamine in tetrahydrofuran and hexane .Wissenschaftliche Forschungsanwendungen
Environmental Degradation and Fate
The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been extensively studied. Microorganisms capable of degrading ETBE aerobically as a carbon and energy source, or via cometabolism using alkanes as growth substrates, have been identified. This research provides insights into the environmental behavior of ether oxygenates, suggesting potential environmental pathways and degradation mechanisms that may apply to compounds like 1-tert-Butyl 4-ethyl 4-hydroxypiperidine-1,4-dicarboxylate under similar conditions (Thornton et al., 2020).
Synthetic Routes and Industrial Applications
Research on the synthesis of vandetanib, a pharmaceutical compound, highlighted the use of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate in its synthesis. This illustrates the importance of similar tert-butyl and ethyl substituted piperidine compounds in pharmaceutical synthesis, suggesting that this compound could have applications in the synthesis of complex organic molecules for pharmaceutical use (Mi, 2015).
Environmental and Health Impact Studies
Studies on the environmental occurrence, fate, and human exposure to synthetic phenolic antioxidants like 2,6-di-tert-butyl-4-methylphenol (BHT) offer a precedent for investigating the environmental and health impacts of synthetic compounds, including this compound. These studies highlight the need for comprehensive environmental monitoring and health impact assessment for chemical compounds introduced into the environment (Liu & Mabury, 2020).
Eigenschaften
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-hydroxypiperidine-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-5-18-10(15)13(17)6-8-14(9-7-13)11(16)19-12(2,3)4/h17H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRDVFZQKGDZEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001162203 | |
| Record name | 1-(1,1-Dimethylethyl) 4-ethyl 4-hydroxy-1,4-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001162203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937063-35-9 | |
| Record name | 1-(1,1-Dimethylethyl) 4-ethyl 4-hydroxy-1,4-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937063-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 4-ethyl 4-hydroxy-1,4-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001162203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-(4-Bromophenyl)benzo[d]oxazol-2-amine](/img/structure/B3058959.png)

